molecular formula C8H5Br2F3 B1621506 (1,2-Dibromo-1,2,2-trifluoroethyl)benzene CAS No. 40193-72-4

(1,2-Dibromo-1,2,2-trifluoroethyl)benzene

Cat. No. B1621506
CAS RN: 40193-72-4
M. Wt: 317.93 g/mol
InChI Key: ZZYJTIGMBINNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known as 1-bromo-3-(2,2,2-trifluoroethoxy)benzene . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” can be represented by the InChI code: 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . This indicates that the compound consists of a benzene ring with a bromo-trifluoroethyl group attached .


Physical And Chemical Properties Analysis

“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 239.03 and a density of 1.555 g/mL at 25 °C . The refractive index n20/D is 1.487 .

Scientific Research Applications

  • Application in Environmental Science and Pollution Research

    • Field : Environmental Science
    • Summary : Magnetite nanoparticles were prepared and applied to oil spill remediation . Two novel hydrophobic amides were prepared and applied to Fe3O4 surface modification, producing HAN-Fe3O4 and HAT-Fe3O4 .
    • Methods : The efficiency of HAN-Fe3O4 and HAT-Fe3O4 for oil spill remediation was investigated using different weights and at various contact times .
    • Results : The data indicated that the efficiency of oil spill remediation increased with increased HAN-Fe3O4 and HAT-Fe3O4 weights . The optimum time for HAN-Fe3O4 and HAT-Fe3O4 to achieve the highest efficiency is 8 min .
  • Application in Biodegradation of Styrene

    • Field : Biotechnology
    • Summary : Researchers decoded a bacterial enzyme that plays a key role in styrene degradation . This paves the way for biotechnological application .
    • Methods : The researchers decoded a bacterial enzyme that plays a key role in styrene degradation .
    • Results : Understanding the function of a specific bacterial enzyme has paved the way for the biotechnological degradation of styrene .
  • Application in Protein Structure Prediction

    • Field : Bioinformatics
    • Summary : Google DeepMind and Isomorphic Labs introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
    • Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : The model can predict the structure and interactions of all life’s molecules with unprecedented accuracy . For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
  • Application in Embryonic Stem Cell Research

    • Field : Bioethics
    • Summary : There is a debate about the ethical implications of using human embryos in stem cell research, which can be influenced by cultural, moral, and social values . This paper argues for an adaptable framework to accommodate diverse cultural and religious perspectives .
    • Methods : By using an adaptive ethics model, research protections can reflect various populations and foster growth in stem cell research possibilities .
    • Results : Stem cell policy should accommodate varying ethical viewpoints and promote an effective global dialogue .

Safety And Hazards

“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1,2-dibromo-1,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYJTIGMBINNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371617
Record name (1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dibromo-1,2,2-trifluoroethyl)benzene

CAS RN

40193-72-4
Record name (1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Reactant of Route 2
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Reactant of Route 3
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Reactant of Route 4
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Reactant of Route 5
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Reactant of Route 6
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.